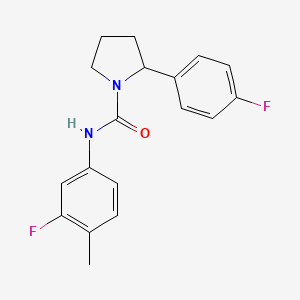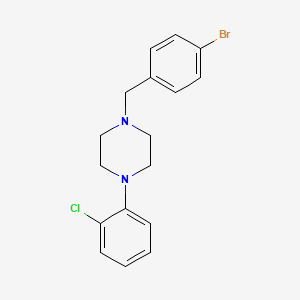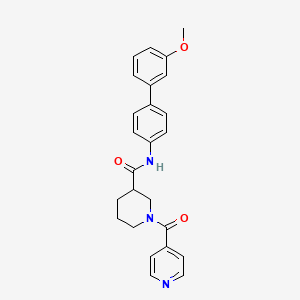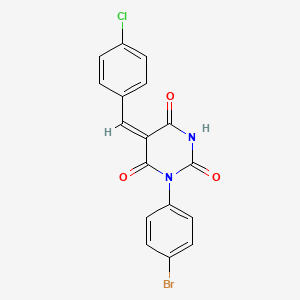
N-(3-fluoro-4-methylphenyl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluoro-4-methylphenyl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide, also known as MPDC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPDC is a pyrrolidinecarboxamide derivative that has shown promising results in pre-clinical studies for its efficacy in treating various diseases.
Wirkmechanismus
N-(3-fluoro-4-methylphenyl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide acts as a selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting the PDE10A enzyme, this compound increases the levels of cAMP and cGMP in the brain, which results in increased neuronal activity and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in pre-clinical studies. It has been shown to increase the levels of cAMP and cGMP in the brain, which results in increased neuronal activity and improved cognitive function. This compound has also been shown to have anti-inflammatory effects, which makes it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-fluoro-4-methylphenyl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has several advantages as a research tool in laboratory experiments. It is a potent and selective inhibitor of the PDE10A enzyme, which makes it an ideal tool for studying the effects of PDE10A inhibition. This compound is also stable and easy to synthesize, which makes it readily available for use in laboratory experiments. However, this compound has some limitations as a research tool. It has poor solubility in water, which makes it difficult to administer in vivo. This compound also has a short half-life, which limits its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(3-fluoro-4-methylphenyl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide. One potential direction is the development of novel derivatives of this compound that have improved solubility and bioavailability. Another potential direction is the investigation of the effects of this compound on other phosphodiesterase enzymes, which may have implications for the treatment of other diseases. Additionally, further studies are needed to investigate the long-term effects of this compound on cognitive function and neuronal activity.
Synthesemethoden
N-(3-fluoro-4-methylphenyl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide can be synthesized through a multi-step reaction process that involves the use of various reagents and catalysts. The synthesis process of this compound involves the reaction of 3-fluoro-4-methylbenzaldehyde with 4-fluorobenzylamine in the presence of sodium triacetoxyborohydride to form the intermediate product. The intermediate product is then reacted with pyrrolidinecarboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-fluoro-4-methylphenyl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in pre-clinical studies for its efficacy in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential application in the field of neuroscience, where it has shown to enhance cognitive function and memory retention in pre-clinical studies.
Eigenschaften
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(4-fluorophenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O/c1-12-4-9-15(11-16(12)20)21-18(23)22-10-2-3-17(22)13-5-7-14(19)8-6-13/h4-9,11,17H,2-3,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHDBYIPCCVPAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCCC2C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-methyl-2-thienyl)[7-(3-nitrophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B6026736.png)

![N'-{[2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-4(1H)-isoquinolinylidene]methyl}benzenesulfonohydrazide](/img/structure/B6026763.png)
![N-(3,5-dimethylphenyl)-1-(1-{[(3,5-dimethylphenyl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B6026771.png)
![N-(4'-fluoro-3-biphenylyl)-1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6026779.png)

![N-(2-methoxy-1-methylethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6026785.png)
![N-[3-(methylthio)propyl]-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B6026791.png)
![3-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6026799.png)
![7-(4-isopropylphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6026806.png)
![2,4-dihydroxy-3-methylbenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B6026809.png)
![5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine](/img/structure/B6026817.png)
![4-bromo-1-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-methyl-3-nitro-1H-pyrazole](/img/structure/B6026824.png)